(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol
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Overview
Description
®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is a chiral compound featuring an amino group, a hydroxyl group, and a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a chiral amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(6-chloropyridin-3-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a primary amine
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
In medicinal chemistry, ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(6-chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. Additionally, the chloropyridine ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(6-chloropyridin-3-yl)ethanol: Lacks chirality, making it less selective in biological applications.
2-Amino-2-(3-chloropyridin-6-yl)ethanol: Positional isomer with different reactivity and binding properties.
2-Amino-2-(6-fluoropyridin-3-yl)ethanol: Fluorine substitution alters electronic properties and reactivity.
Uniqueness
®-2-Amino-2-(6-chloropyridin-3-yl)ethanol is unique due to its chiral nature, which imparts selectivity in biological interactions. This selectivity makes it a valuable compound in drug development and other applications where specific interactions are crucial .
Properties
IUPAC Name |
2-amino-2-(6-chloropyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRYQEVGEQGEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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